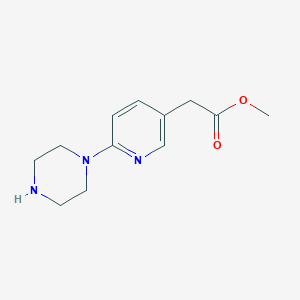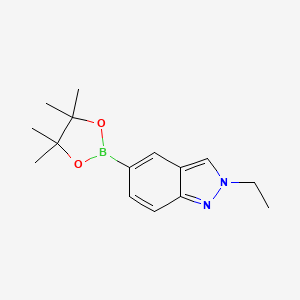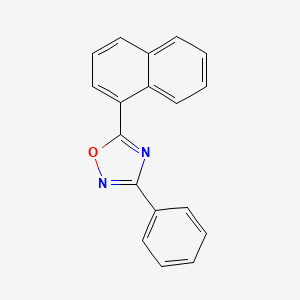
N,N-Dibenzyl-1-(oxo-lambda~4~-sulfanylidene)-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a phenyl group, and a phenyl-sulfinyl-methyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine typically involves a multi-step process. One common method includes the following steps:
Formation of Benzylamine: Benzylamine can be synthesized by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Formation of Phenyl-Sulfinyl-Methyl Group: This group can be introduced by reacting benzylamine with phenyl sulfinyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the benzylamine derivative with a phenyl group under suitable reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like alkyl halides, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Scientific Research Applications
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-phenylmethanamine: Lacks the phenyl-sulfinyl-methyl group.
N-phenyl-1-phenylmethanamine: Lacks the benzyl group.
N-benzyl-1-phenyl-n-(methyl-sulfinyl-methyl)methanamine: Has a methyl-sulfinyl group instead of a phenyl-sulfinyl group.
Uniqueness
N-benzyl-1-phenyl-n-(phenyl-sulfinyl-methyl)methanamine is unique due to the presence of the phenyl-sulfinyl-methyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
CAS No. |
61821-39-4 |
|---|---|
Molecular Formula |
C21H19NOS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1-phenyl-1-sulfinylmethanamine |
InChI |
InChI=1S/C21H19NOS/c23-24-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
QYHVTXLXNNJYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)



![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)




![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
